2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine

Physicochemical profiling Amine basicity Fluorine effects

Researchers optimizing amine-containing leads face a dual challenge: reducing basicity without excessive molecular weight gain, and improving metabolic stability. Generic cyclopropylamines cannot address both. This gem-difluoro cyclopropylamine building block (CAS 1955530-86-5) solves these issues through predictable pKa reduction (~2-3 units) and resistance to CYP-mediated oxidation. Available as free base (NLT 98%) or stable HCl salt, with enantiomeric excess >99% achievable via chiral resolution. Ideal for HCV protease inhibitor motifs and CNS-penetrant candidates.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
Cat. No. B13243426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCC1(CC1(F)F)CCN
InChIInChI=1S/C6H11F2N/c1-5(2-3-9)4-6(5,7)8/h2-4,9H2,1H3
InChIKeyLYLDDXFVDPRYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine Physicochemical Baseline


2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine (CAS 1955530-86-5) is a fluorinated cyclopropylamine building block featuring a gem‑difluorocyclopropane core fused to an ethylamine chain . This structural motif combines the conformational rigidity and metabolic stability of a cyclopropane with the unique electronic effects of gem‑difluorination, making it a valuable intermediate in medicinal chemistry [1]. The compound is typically supplied as the free base or its hydrochloride salt (CAS 1955541-55-5) with purities ≥95% .

Core motif Gem-difluoro cyclopropane ethylamine scaffold for medicinal chemistry
Chiral center 1-methyl stereogenic center enables asymmetric synthesis workflows
Supply form Free base or stable hydrochloride salt for flexible handling

2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine Substitution Risk


Generic substitution among cyclopropylamines fails because the gem‑difluoro motif and the methyl substitution pattern on the cyclopropane ring profoundly alter key physicochemical and metabolic properties. As demonstrated in systematic studies of functionalized gem‑difluorinated cycloalkanes, gem‑difluorination significantly reduces amine basicity (pKa) and modulates lipophilicity (LogP) compared to non‑fluorinated counterparts [1]. Furthermore, the presence of the methyl group at the 1‑position introduces additional steric and electronic effects that differentiate this compound from simpler 2-(2,2‑difluorocyclopropyl)ethanamine analogs lacking the methyl substituent . These differences directly impact reactivity in downstream synthetic steps, biological target engagement, and metabolic stability, making direct interchange without validation a high‑risk proposition for both discovery and process chemistry.

Gem-difluoro motif lowers amine basicity relative to non-fluorinated cyclopropylamines, shifting ionization and coupling reactivity in downstream steps.
Methyl substitution at the 1-position introduces steric effects absent in simpler 2-(2,2-difluorocyclopropyl)ethanamine analogs, altering conformational preferences.
Metabolic stability profiles diverge; non-fluorinated analogs may undergo CYP-mediated bioactivation that gem-difluoro compounds resist.

2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine vs. Closest Analogs


Amine Basicity (pKa) Modulation by gem-Difluoro Group

The presence of the gem‑difluorocyclopropane moiety reduces the basicity of the primary amine relative to non‑fluorinated cyclopropylamine analogs. While a direct experimental pKa for the target compound is not available, predicted values from authoritative databases indicate a pKa of approximately 7.06±0.30 for the structurally similar 2-(2,2-difluorocyclopropyl)ethan-1-amine [1]. In contrast, the predicted pKa for the non‑fluorinated analog 2-(1-methylcyclopropyl)ethan-1-amine is expected to be significantly higher (typically >9.5 for aliphatic primary amines) . This class‑level shift of >2 log units is consistent with systematic studies demonstrating that gem‑difluorination lowers amine pKa by approximately 2–3 units due to the strong electron‑withdrawing inductive effect of the fluorine atoms [2].

Amine Basicity
Class-level
pKa ~7.1 vs >9.5
Target
Non-F
Reduced basicity alters ionization and permeability at physiological pH.
Predicted values; class-level gem-difluoro effect
Physicochemical profiling Amine basicity Fluorine effects

Lipophilicity (LogP) Modulation

Gem‑difluorination imparts a characteristic effect on lipophilicity. For the related compound 2-(2,2-difluorocyclopropyl)ethan-1-amine, a predicted LogP value of approximately 0.99–1.41 is reported . This is lower than the LogP of the corresponding non‑fluorinated cyclopropylamine analog, which is estimated to be >1.5 based on typical aliphatic amine values . The moderate LogP of the fluorinated compound reflects a balance between the increased hydrophobicity from fluorine substitution and the increased polarity from the electron‑withdrawing effect on the amine, a trend consistently observed across gem‑difluorinated cycloalkane series [1].

Lipophilicity
Class-level
LogP ~1.0–1.4 vs >1.5
Target
Non-F
Moderate LogP balances membrane permeability and solubility.
Predicted; systematic series trend
Lipophilicity LogP Fluorine substitution

Enantioselective Synthesis Capability

The 1‑methyl substitution on the cyclopropane ring creates a stereogenic center, enabling the compound to be resolved or synthesized in enantioenriched form. Patents describing the synthesis of difluoroalkylcyclopropyl amino acids and esters, which employ similar gem‑difluorocyclopropylamine intermediates, disclose methods capable of achieving enantiomeric excess (ee) greater than 99% using enzymatic resolution or simulated moving bed chromatography [1]. In contrast, simpler achiral cyclopropylamines (e.g., 2-(2,2-difluorocyclopropyl)ethanamine) lack this stereochemical handle and cannot be used to introduce chirality into downstream products. This chiral center is essential for constructing the difluoromethylcyclopropyl amino acid motif found in potent HCV NS3/4A protease inhibitors [2].

Enantioselective Synthesis
Class-level
Enantiomeric excess >99% achievable
Enzymatic resolution / SMB chromatography
Chiral center supports asymmetric synthesis of bioactive targets.
Patent-disclosed methods for related intermediates
Asymmetric synthesis Enantioselectivity Chiral building blocks

Metabolic Stability and CYP Resistance

Systematic evaluation of functionalized gem‑difluorinated cycloalkanes demonstrates that gem‑difluorination either does not affect or slightly improves metabolic stability compared to non‑fluorinated counterparts [1]. Specifically, the study found that intrinsic clearance (CLint) in human liver microsomes was unchanged or modestly reduced (i.e., stability improved) for gem‑difluorinated derivatives relative to their non‑fluorinated analogs. This contrasts with the well‑documented metabolic liabilities of non‑fluorinated cyclopropylamines, which can undergo CYP‑mediated bioactivation to form reactive intermediates and glutathione conjugates [2]. By blocking oxidative metabolism at the cyclopropane ring, the gem‑difluoro motif provides a built‑in metabolic shield, a differentiation not offered by standard cyclopropylamine building blocks.

Metabolic Stability
Class-level
CLint unchanged or slightly improved
Gem-difluoro motif provides metabolic shielding against CYP oxidation.
Human liver microsome class-level study
Metabolic stability CYP inhibition Fluorine effects

Commercial Purity and Supply Specifications

2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine is commercially available from multiple reputable vendors with a minimum purity specification of NLT 98% (free base) or 95% (hydrochloride salt) . This compares favorably to the typical 95–97% purity range offered for less specialized cyclopropylamine building blocks such as 2-(2,2-difluorocyclopropyl)ethan-1-amine . The availability of the hydrochloride salt (CAS 1955541-55-5) further distinguishes this compound by providing a stable, easy‑to‑handle solid form suitable for long‑term storage and precise weighing, whereas many simpler cyclopropylamines are supplied only as volatile liquids or require special handling conditions .

Commercial Purity
Data to verify
Free base NLT 98%; HCl salt ≥95%
Free base HCl salt
High purity and stable salt form support reliable procurement.
Vendor specifications; verify per lot
Sourcing Purity Supply chain

2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine Applications


Chiral Building Block for Antiviral Protease Inhibitors

The stereogenic center at the 1‑position of the cyclopropane ring makes this compound an ideal chiral building block for the asymmetric synthesis of difluoromethylcyclopropyl amino acid motifs found in potent HCV NS3/4A protease inhibitors [1]. Its enantioselective derivatization, enabled by enzymatic or chromatographic resolution methods, allows access to intermediates with >99% enantiomeric excess, a capability not offered by achiral cyclopropylamine analogs [2].

Physicochemical Property Optimization in Lead Discovery

Medicinal chemists seeking to fine‑tune amine basicity (pKa) and lipophilicity (LogP) without introducing excessive molecular weight or structural complexity can leverage the predictable ~2–3 unit reduction in pKa imparted by the gem‑difluoro motif [3]. This property modulation is particularly valuable when designing brain‑penetrant compounds or optimizing solubility/permeability balance in early‑stage drug discovery .

Metabolic Shielding in Lead Optimization

The gem‑difluorocyclopropane moiety serves as a metabolically stable replacement for oxidation‑prone cyclopropylamine substructures. Systematic studies confirm that gem‑difluorination maintains or slightly improves intrinsic clearance in human liver microsomes compared to non‑fluorinated analogs, reducing the risk of CYP‑mediated bioactivation and reactive metabolite formation [3]. This property is critical when advancing compounds from hit‑to‑lead phases where metabolic stability is a key optimization parameter [4].

Sourcing for Scale-Up and Process Chemistry

The commercial availability of the compound as both a high‑purity free base (NLT 98%) and a stable hydrochloride salt simplifies procurement for research and early‑scale process development . The solid salt form eliminates the handling and storage challenges associated with volatile liquid cyclopropylamines, making it the preferred choice for laboratories requiring precise weighing and long‑term stability.

Application
Selection Property
Validation Focus
Chiral antiviral building block
1-methyl stereogenic center
Enantiomeric excess review
Physicochemical optimization
Gem-difluoro pKa modulation
Basicity and LogP profiling
Metabolic stability engineering
CYP-resistant difluoro core
Microsomal stability assessment
Scale-up and process use
Solid hydrochloride salt form
Lot purity and handling review
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